molecular formula C11H11ClO2 B13407721 4-(Chloromethyl)cinnamic acid methyl ester

4-(Chloromethyl)cinnamic acid methyl ester

Cat. No.: B13407721
M. Wt: 210.65 g/mol
InChI Key: POUZKYNWDFWZMJ-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)cinnamic acid methyl ester typically involves the esterification of 4-(Chloromethyl)cinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)cinnamic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Carboxylic acids or other oxidized forms.

    Reduction: Alcohols or other reduced forms.

Scientific Research Applications

4-(Chloromethyl)cinnamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)cinnamic acid methyl ester involves its interaction with specific molecular targets. The compound can disrupt cellular processes by interacting with proteins, nucleic acids, and cell membranes. It may induce oxidative stress and damage cellular components, leading to its antimicrobial and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)cinnamic acid methyl ester is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for specific research applications and chemical synthesis .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl (E)-3-[4-(chloromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+

InChI Key

POUZKYNWDFWZMJ-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CCl

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CCl

Origin of Product

United States

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